1,4-Anhydro-D-mannitol

Vue d'ensemble

Description

Mannitol, a valuable nutritive sweetener, is commercially produced by hydrogenating a 1:1 D-glucose/D-fructose mixture over nickel, resulting in a low yield of D-mannitol (25-30%). Various production methods, including alternative procedures and the promising combi-process using glucose isomerase and copper-on-silica for D-mannitol preparation from D-glucose or D-glucose/D-fructose syrups, have been explored to improve yield and efficiency (Makkee, Kieboom, & Bekkum, 1985).

Synthesis Analysis

The synthesis of D-mannitol involves hydrogenation processes that have been optimized over the years. Current commercial production methods face challenges in yield, prompting research into alternative synthesis pathways that could offer higher efficiency and yield. Alternative synthesis methods, including enzymatic processes and chemical reactions, are under investigation to improve the production efficiency and environmental sustainability of D-mannitol manufacturing.

Molecular Structure Analysis

Mannitol exhibits polymorphism, meaning it can crystallize into different structural forms. The stable form of mannitol's structure is consistent across most literature, but there is variability in the information regarding its metastable forms. Through X-ray powder diffraction and other analytical techniques, the commonly used nomenclature and structural characteristics of mannitol polymorphs have been summarized, highlighting the crystal growth mechanism and the potential for different polymorphs to impact its physical and chemical properties (Su, Jia, Li, Hao, & Li, 2017).

Chemical Reactions and Properties

Mannitol participates in various chemical reactions due to its polyol structure, making it a versatile compound in both industrial and pharmaceutical applications. Its ability to undergo oxidation and reduction reactions, as well as its role as a free radical scavenger, showcases its chemical reactivity and utility in different contexts. The chemical properties of mannitol, including its reactivity with other substances and its role in redox reactions, are critical for its use in various applications, from food additives to pharmaceutical excipients.

Physical Properties Analysis

The physical properties of mannitol, such as its solubility in water, melting point, and crystalline structure, are important for its application in different industries. Its polymorphic nature affects its solubility and melting point, which in turn influence its behavior in pharmaceutical formulations and food products. Understanding the physical properties of mannitol's different polymorphs is essential for optimizing its use in diverse applications (Yang, Liu, Hu, Nie, Cheng, & Liu, 2022).

Applications De Recherche Scientifique

Contrôle Polymorphique en Sciences Pharmaceutiques

Le mannitol est un alcool de sucre à six atomes de carbone courant, largement utilisé dans les industries alimentaire, chimique, pharmaceutique et autres . Il a trois polymorphes : β, δ et α . Ces différents polymorphes ont des propriétés physicochimiques uniques, affectant ainsi les applications industrielles du D-mannitol . Le contrôle polymorphique des cristaux de D-mannitol dans les produits est un domaine de recherche important .

Ingénierie Cristalline

Les caractéristiques des différents polymorphes de D-mannitol, telles que la structure cristalline, la morphologie, l’énergie conformationnelle moléculaire, la stabilité, la solubilité et les techniques analytiques des polymorphismes de D-mannitol, présentent un grand intérêt . La préparation de cristaux de D-mannitol et les facteurs de formation des différents polymorphes de D-mannitol sont également à l’étude .

Industrie Alimentaire

Grâce à ses caractéristiques supérieures, telles que sa faible valeur calorique, son absence d’absorption d’humidité, sa grande stabilité et son aptitude comme édulcorant, le mannitol est largement utilisé dans l’industrie alimentaire .

Industrie Chimique

Les propriétés uniques du mannitol en ont également fait un composant précieux dans l’industrie chimique .

Recherche Anti-âge

Le mannitol a été identifié comme un composé anti-âge potentiel. Il a été validé avec des composés anti-âge connus dans une méthode de criblage à haut débit pour identifier de nouveaux composés qui prolongent la durée de vie .

Recherche en Gérontologie

Le mannitol est utilisé dans la recherche en gérontologie pour identifier des interventions qui retardent le vieillissement et prolongent la durée de vie cellulaire

Mécanisme D'action

Target of Action

1,4-Anhydro-d-mannitol, also known as Mannitan, is a biomedically significant compound . It is primarily used in the treatment of various pharmaceuticals and ailments It has been suggested that it may have a role in cellular metabolism .

Mode of Action

It is hypothesized that Mannitan produces an osmotic gradient across the airway epithelium, drawing fluid into the extracellular space and altering the properties of the airway surface mucus layer . This could potentially facilitate easier clearance of mucus and other cellular debris.

Biochemical Pathways

Mannitan may be involved in the mannitol metabolic pathway . In this pathway, mannitol is first transported to the cytoplasm by a mannitol transporter, then oxidized to fructose by mannitol-2-dehydrogenase, and finally converted to fructose-6-phosphate by hexokinase . .

Pharmacokinetics

It is known that mannitol, a related compound, is rapidly elevated in the bloodstream during administration, reaching a maximum concentration at the end of administration, and then exponentially decreases . It is possible that Mannitan may have similar pharmacokinetic properties.

Result of Action

It has been suggested that mannitan has anti-aging or geroprotective potential . In a study using yeast as a model organism, Mannitan was found to extend cellular longevity .

Orientations Futures

Propriétés

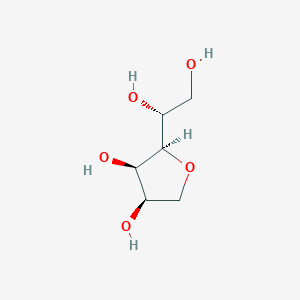

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314109 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7726-97-8, 34828-64-3 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

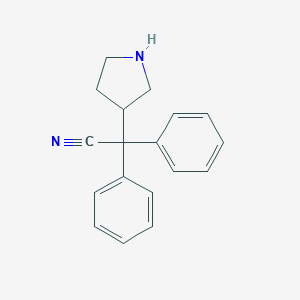

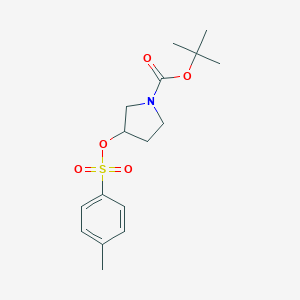

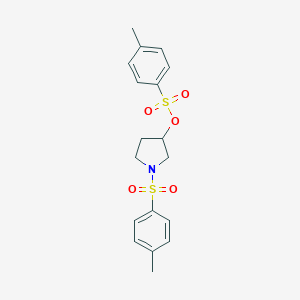

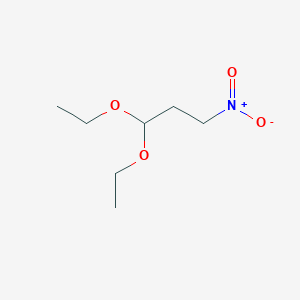

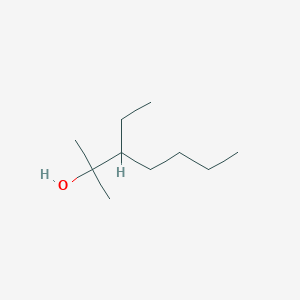

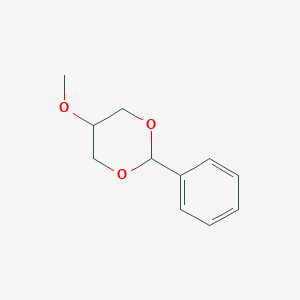

Synthesis routes and methods I

Procedure details

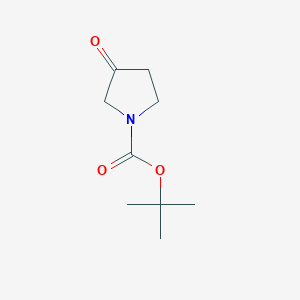

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)